1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea
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Overview
Description
Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom flanked by two carbonyl groups and two amine groups . They are used in various applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
Synthesis Analysis
Thioureas can be synthesized through the reaction of amines with carbon disulfide in an aqueous medium . This process works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .
Molecular Structure Analysis
The molecular structure of thioureas is characterized by a sulfur atom flanked by two carbonyl groups and two amine groups . The exact structure can vary depending on the specific substituents attached to the nitrogen atoms .
Chemical Reactions Analysis
Thioureas can undergo a variety of chemical reactions. For example, they can react with isocyanides in the presence of elemental sulfur to produce thioureas in excellent yields . They can also react with (thio)isocyanates in an “on-water” reaction to produce unsymmetrical (thio)ureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of thioureas can vary depending on their specific structure. For example, they generally have a high boiling point and are soluble in water .
Scientific Research Applications
Synthesis and Characterization
- Thiourea derivatives, including 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, have been synthesized and characterized using spectroscopic techniques. These compounds are notable for their structure and properties as evidenced in studies involving NMR, IR, and X-ray diffraction methods. This research highlights the importance of these compounds in the field of chemical synthesis and molecular structure analysis (Yusof et al., 2010).
Crystal Structure Analysis
- Detailed crystal structure analysis of thiourea derivatives, including this compound, has been conducted. This research provides insights into the molecular conformation and interactions of these compounds, contributing significantly to the understanding of their physical and chemical properties (Saeed & Parvez, 2005).
Enzyme Inhibition and Mercury Sensing
- Some thiourea derivatives demonstrate potential as enzyme inhibitors and sensors for detecting toxic metals like mercury. This application is crucial in biomedical research and environmental monitoring (Rahman et al., 2021).
Antibacterial and Antifungal Activities
- The antibacterial and antifungal activities of thiourea derivatives, including those similar to this compound, have been explored. These studies are significant for the development of new pharmaceuticals and treatments for various infections (Khan et al., 2020).
Computational and Experimental Studies
- Computational and experimental studies on thiourea derivatives, related to this compound, provide valuable information on their molecular structure, stability, and reactivity. This research is instrumental in drug design and the development of new materials (Bielenica et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-5-7-12(8-6-11)18-14(19)17-9-10-3-1-2-4-13(10)16/h1-8H,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZKKTHBTYVZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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